molecular formula C11H11NO2 B14434374 2-(dimethylamino)-1H-indene-1,3(2H)-dione CAS No. 78400-37-0

2-(dimethylamino)-1H-indene-1,3(2H)-dione

Cat. No.: B14434374
CAS No.: 78400-37-0
M. Wt: 189.21 g/mol
InChI Key: BDOPXNAHBCGZAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(dimethylamino)-1H-indene-1,3(2H)-dione is an organic compound with a unique structure that includes an indene core substituted with a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-1H-indene-1,3(2H)-dione typically involves the reaction of indene derivatives with dimethylamine under specific conditions. One common method involves the use of a catalyst to facilitate the reaction between indene and dimethylamine, resulting in the formation of the desired compound. The reaction conditions often include a controlled temperature and the use of solvents to ensure the proper formation of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield indene dione derivatives, while substitution reactions can produce a variety of substituted indene compounds .

Scientific Research Applications

2-(dimethylamino)-1H-indene-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(dimethylamino)-1H-indene-1,3(2H)-dione is unique due to its indene core structure, which imparts specific chemical and physical properties. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective .

Properties

CAS No.

78400-37-0

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

2-(dimethylamino)indene-1,3-dione

InChI

InChI=1S/C11H11NO2/c1-12(2)9-10(13)7-5-3-4-6-8(7)11(9)14/h3-6,9H,1-2H3

InChI Key

BDOPXNAHBCGZAR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.